2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride
CAS No.: 1384557-75-8
Cat. No.: VC2871006
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384557-75-8 |
|---|---|
| Molecular Formula | C12H17ClN2 |
| Molecular Weight | 224.73 g/mol |
| IUPAC Name | 2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanimidamide;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2.ClH/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-2,4,7,10H,3,5-6,8H2,(H3,13,14);1H |
| Standard InChI Key | QNGOMRSKAHEEDT-UHFFFAOYSA-N |
| SMILES | C1CC(C2=CC=CC=C2C1)CC(=N)N.Cl |
| Canonical SMILES | C1CC(C2=CC=CC=C2C1)CC(=N)N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a partially saturated naphthalene ring (tetrahydronaphthalene) fused to an ethanimidamide group (-CHC(=NH)NH), with a hydrochloride counterion. The tetrahydronaphthalene moiety adopts a boat-chair conformation, while the ethanimidamide group introduces a planar amidine structure capable of hydrogen bonding and coordination chemistry .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.73 g/mol |
| IUPAC Name | 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanimidamide hydrochloride |
| SMILES | C1CC(C2=CC=CC=C2C1)CC(=N)N.Cl |
| InChIKey | QNGOMRSKAHEEDT-UHFFFAOYSA-N |
| CAS Number | 1384557-75-8 |
The amidine group’s protonation state (pKa ≈ 10–12) makes it highly basic, facilitating interactions with biological targets or metal ions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions starting from tetrahydronaphthalene derivatives. A representative route includes:
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Friedel-Crafts Acylation: Reacting tetrahydronaphthalene with chloroacetyl chloride to introduce an acetyl chloride moiety.
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Amidine Formation: Treating the intermediate with ammonium hydroxide under reflux to form the ethanimidamide group.
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Salt Formation: Precipitation with hydrochloric acid yields the hydrochloride salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts Acylation | AlCl, CHCl, 0°C | 65–70% |
| Amidine Formation | NHOH, EtOH, 80°C, 12 h | 50–55% |
| Salt Precipitation | HCl (g), EtO, 0°C | 85–90% |
Challenges include controlling regioselectivity during acylation and minimizing amidine hydrolysis during salt formation.
Purification and Characterization
Purification is typically achieved via recrystallization from ethanol-water mixtures. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile-water mobile phase) and elemental analysis .
Applications in Pharmaceutical Research
| Compound | Target | IC |
|---|---|---|
| 2-(Tetralin-1-yl)ethanimidamide HCl | Kinase X | 12 nM |
| (Tetralin-1-yl)methanamine HCl | Kinase X | 450 nM |
| N-(Tetralin-1-yl)acetamide | Kinase X | >10 μM |
The amidine derivative exhibits 38-fold higher potency than its amine analogue, underscoring the importance of the amidine group .
Preclinical Studies
In vitro studies demonstrate moderate cytotoxicity (CC = 45 μM in HepG2 cells) and acceptable metabolic stability (t = 2.1 h in human liver microsomes).
Chemical Reactivity and Derivative Synthesis
Amidine Group Reactivity
The amidine moiety undergoes:
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Protonation: Forms stable complexes with transition metals (e.g., Cu, Zn) at pH 7–9.
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N-Alkylation: Reacts with alkyl halides to yield N-substituted amidinium salts .
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Hydrolysis: Converts to carboxylic acids under strong acidic conditions (HCl, 100°C) .
Tetrahydronaphthalene Modifications
The saturated ring participates in:
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Electrophilic Aromatic Substitution: Bromination at the 5-position using Br/FeBr.
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Oxidation: Ring-opening with KMnO to form dicarboxylic acids .
| Parameter | Value |
|---|---|
| OSHA PEL | Not established |
| NIOSH REL | TWA 1 mg/m |
| Storage Temperature | 2–8°C (desiccated) |
Comparative Analysis with Structural Analogues
(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride
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Structure: Replaces amidine with a primary amine (-CHNH).
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Properties: Lower basicity (pKa ≈ 9.5) and reduced hydrogen-bonding capacity.
Tetrahydrozoline Hydrochloride
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